2-Phenylethyl carbonochloridate
Description
Significance of Carbonochloridates in Contemporary Organic Synthesis
Carbonochloridates, also known as chloroformates, are a class of organic compounds with the general formula ROC(O)Cl. wikipedia.org They serve as versatile reagents in modern organic synthesis due to their ability to react with a wide range of nucleophiles. wikipedia.org These reactions, which are similar in reactivity to those of acyl chlorides, allow for the introduction of the ROC(O)- group into various molecules. wikipedia.org
One of the most prominent applications of carbonochloridates is in the installation of protecting groups for amines, alcohols, and other functional groups. For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is employed for the Fmoc protecting group, both of which are crucial in peptide synthesis. wikipedia.org
Beyond their role in protection strategies, carbonochloridates are valuable precursors for the synthesis of other important functional groups. Their reaction with amines yields carbamates, while their reaction with alcohols produces carbonate esters. wikipedia.org They can also react with carboxylic acids to form mixed anhydrides. wikipedia.org Furthermore, carbonochloridates are utilized as derivatizing agents in analytical techniques like gas chromatography/mass spectrometry, converting polar analytes into more volatile derivatives for easier analysis. wikipedia.org The broad utility of carbonochloridates underscores their significance in various areas of chemical research and development, from the synthesis of complex molecules like pharmaceuticals and agrochemicals to fundamental studies of reaction mechanisms.
Overview of 2-Phenylethyl Carbonochloridate (B8618190) as a Model Compound for Mechanistic and Synthetic Studies
2-Phenylethyl carbonochloridate (C9H9ClO2) is a specific member of the carbonochloridate family that has been utilized as a model compound in mechanistic and synthetic investigations. researchgate.netbiosynth.com Its structure, featuring a phenylethyl group attached to the chloroformate moiety, provides a platform to study the influence of the β-phenyl group on reaction pathways and rates.
Mechanistic studies involving this compound have often focused on its solvolysis reactions. researchgate.net The analysis of solvolysis rate constants in various solvents, using tools like the Grunwald-Winstein equation, helps to elucidate the reaction mechanism, such as whether it proceeds through a bimolecular pathway or an ionization pathway. researchgate.net These studies contribute to a deeper understanding of how solvent properties and substrate structure affect the reactivity of carbonochloridates.
In synthetic chemistry, while not as commonly used as protecting group reagents like benzyl chloroformate, this compound serves as a building block for introducing the 2-phenylethoxycarbonyl group into molecules. This can be relevant in the synthesis of specialized compounds where the properties of the phenylethyl group are desired.
Below is a table summarizing some of the key properties of this compound:
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol biosynth.com |
| CAS Number | 57913-41-4 biosynth.comsigmaaldrich.com |
| MDL Number | MFCD25964943 biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULSTMKCYRQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579531 | |
| Record name | 2-Phenylethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57913-41-4 | |
| Record name | 2-Phenylethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethyl chloroformate | |
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Synthetic Methodologies and Precursors for 2 Phenylethyl Carbonochloridate and Its Derivatives
Established Synthetic Pathways to 2-Phenylethyl Carbonochloridate (B8618190)
The primary and most established method for synthesizing chloroformates, including 2-phenylethyl carbonochloridate, involves the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene. chemicalbook.comresearchgate.net The precursor alcohol for this synthesis is 2-phenylethanol (B73330).
The general reaction proceeds as follows: an alcohol is dissolved in a suitable solvent, such as chloroform. Phosgene is then introduced into the solution under cooled conditions. A base, like N,N-dimethylaniline, is added dropwise while maintaining a low temperature (e.g., 5-10°C) to neutralize the hydrogen chloride byproduct. chemicalbook.com After the reaction, the mixture is washed and purified, typically by distillation under reduced pressure, to yield the final chloroformate product. chemicalbook.com For instance, the synthesis of phenyl chloroformate from phenol (B47542) and phosgene results in a yield of approximately 90-91.5%. chemicalbook.com
A similar process using triphosgene, a safer solid alternative to gaseous phosgene, can also be employed. researchgate.net Triphosgene, in the presence of a catalyst, can generate phosgene in situ for the reaction. researchgate.net
Catalytic Strategies in Carbonochloridate and Carbamate (B1207046) Synthesis
Catalysis plays a crucial role in the synthesis of both carbonochloridates and their derivative carbamates, offering pathways that can be more efficient and selective.
Homogeneous Catalysis Approaches (e.g., Palladium-catalyzed carbamate formation)
Palladium-based homogeneous catalysts are particularly effective in the synthesis of carbamates. One notable method is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edumit.edu This process allows for the in situ generation of an isocyanate which is then trapped by the alcohol to form the carbamate. mit.edu This approach is advantageous as it provides a direct route to a wide array of aryl carbamates and can be extended to include various alcohols and thiols. mit.edumit.edu
Another application of palladium catalysis is the C-H arylation of aniline (B41778) carbamates using aryldiazonium salts. This reaction can proceed at room temperature without the need for an external oxidant, base, or photoredox catalyst, offering a selective method for ortho-arylation. acs.orgnih.gov The carbamate group in this context acts as a directing group, facilitating the C-H activation. nih.gov
The synthesis of carbamates can also be achieved by reacting an aromatic nitro compound with a hydroxyl-containing organic compound and carbon monoxide, in the presence of a palladium-based catalytic system. google.com
Heterogeneous Catalysis Considerations (e.g., Calcium hydroxide)
Heterogeneous catalysts are also employed in related syntheses. Calcium oxide (CaO), which can be derived from calcium hydroxide (B78521) (Ca(OH)₂), has demonstrated catalytic activity in transesterification reactions for biodiesel production. researchgate.net For example, CaO loaded with Ca(OH)₂ has been used to catalyze the transesterification of soybean oil with ethanol (B145695). researchgate.net
In the context of producing valuable chemicals, calcium hydroxide itself is a key reactant in the synthesis of calcium lactate (B86563) from glycerol, a reaction that can be catalyzed by bimetallic nanoparticles. mdpi.com While not a direct catalytic application in chloroformate synthesis, the reactivity of calcium hydroxide in related chemical transformations is noteworthy. Additionally, the reaction of calcium hydroxide dispersions in methanol (B129727) with carbon dioxide leads to the formation of calcium carbonate, involving transient methoxide (B1231860) salts and carbonate esters. nih.gov
Precursors and Reagents in the Synthesis of this compound Analogues
The synthesis of analogues of this compound relies on a variety of precursor molecules. The primary precursor for the parent compound is 2-phenylethanol. nih.gov This alcohol can be synthesized through several routes, including the Friedel-Crafts reaction of ethylene (B1197577) oxide with benzene (B151609), the hydrogenation of styrene (B11656) oxide, or the homologation of benzyl (B1604629) alcohol. nih.govgoogleapis.com
To create analogues, substituted versions of 2-phenylethanol can be used. For example, derivatives with substituents on the phenyl ring or modifications to the ethyl chain would lead to a corresponding variety of carbonochloridate analogues. The synthesis of these precursor alcohols can be achieved through standard organic chemistry methods, such as Grignard reactions where a suitable Grignard reagent is added to formaldehyde (B43269) or other aldehydes. pearson.com
The table below lists some common precursors and reagents involved in these synthetic pathways.
| Precursor/Reagent | Role in Synthesis |
| 2-Phenylethanol | Primary alcohol for the synthesis of this compound. |
| Phosgene/Triphosgene | Carbonyl source for the formation of the chloroformate group. chemicalbook.comresearchgate.net |
| Palladium Catalysts | Used in homogeneous catalysis for carbamate synthesis. mit.edumit.edu |
| Calcium Hydroxide | A heterogeneous catalyst consideration and reactant in related syntheses. researchgate.netmdpi.com |
| Substituted Phenols/Alcohols | Precursors for creating a variety of carbonochloridate and carbamate analogues. |
| Aryl Halides/Triflates | Starting materials in palladium-catalyzed carbamate formation. mit.edu |
| Sodium Cyanate | A source of the cyanate group in palladium-catalyzed carbamate synthesis. mit.edumit.edu |
Mechanistic Investigations of 2 Phenylethyl Carbonochloridate Reactivity
Solvolysis Reactions of 2-Phenylethyl Carbonochloridate (B8618190)
The solvolysis of 2-phenylethyl carbonochloridate (1), along with its analogue 2,2-diphenylethyl chloroformate (2), has been extensively studied in a variety of pure and binary solvents at 40.0°C. koreascience.krresearchgate.net These studies aim to elucidate the reaction mechanism by analyzing the influence of solvent properties and structural changes on the reaction rates.
Kinetic Analyses and Rate Determinations
The specific rates of solvolysis for this compound were determined across a wide range of solvents. koreascience.krresearchgate.net The rate constants (k) provide a quantitative measure of the reactivity of the compound under different solvent conditions.
| Solvent | k (s⁻¹) |
|---|---|
| 100% EtOH | 1.48 x 10⁻⁵ |
| 90% EtOH | 5.02 x 10⁻⁵ |
| 80% EtOH | 9.21 x 10⁻⁵ |
| 100% MeOH | 5.33 x 10⁻⁵ |
| 90% MeOH | 1.29 x 10⁻⁴ |
| 80% MeOH | 2.21 x 10⁻⁴ |
| 90% Acetone | 1.11 x 10⁻⁵ |
| 80% Acetone | 3.55 x 10⁻⁵ |
| 97% TFE | 1.15 x 10⁻³ |
| 70% TFE | 1.31 x 10⁻³ |
| 50% TFE | 1.21 x 10⁻³ |
| 97% HFIP | 1.15 x 10⁻² |
| 90% HFIP | 5.33 x 10⁻³ |
| 70% HFIP | 2.84 x 10⁻³ |
| 50% HFIP | 2.11 x 10⁻³ |
Grunwald-Winstein Equation Applications and Linear Free Energy Relationships (LFERs)
The Grunwald-Winstein equation is a powerful tool for analyzing solvolysis reactions and is a classic example of a linear free energy relationship (LFER). koreascience.krresearchgate.netwikipedia.org The extended Grunwald-Winstein equation is expressed as:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).
l is the sensitivity to changes in solvent nucleophilicity (NT).
m is the sensitivity to changes in solvent ionizing power (YCl).
For the solvolysis of this compound, the application of this equation yields l and m values that are crucial for mechanistic interpretation. koreascience.krresearchgate.net A study of its solvolysis reported l and m values of 1.61 and 0.56, respectively. koreascience.kr These values are characteristic of a bimolecular addition-elimination mechanism, which is also observed for other chloroformate esters like phenyl chloroformate. nih.govrsc.org The l/m ratio, which is greater than 2.7 in this case, further supports a mechanism where the addition step is rate-determining. nih.gov
Solvent Effects on Reaction Pathways (e.g., nucleophilicity, ionizing power)
The solvent plays a critical role in determining the reaction pathway. In nucleophilic solvents like ethanol and methanol (B129727), the reaction proceeds primarily through ethanolysis or a combination of ethanolysis and hydrolysis. koreascience.kr For instance, in 100% ethanol, the main product is 2-phenylethyl ethylcarbonate. koreascience.kr In contrast, in highly ionizing and less nucleophilic solvents such as aqueous fluoroalcohols (TFE and HFIP), the reaction products include 2-phenylethyl-2,2,2-trifluoroethyl ether, 2-phenylethyl chloride, and 2-phenylethanol (B73330), suggesting a greater degree of ionization in the transition state. koreascience.kr The sensitivity values (l and m) from the Grunwald-Winstein analysis quantify these effects, with a high 'l' value indicating significant nucleophilic participation from the solvent. koreascience.krbeilstein-journals.org
Kinetic Solvent Isotope Effects (KSIEs)
The kinetic solvent isotope effect (KSIE) is determined by comparing the reaction rate in a deuterated solvent (e.g., methanol-d, MeOD) to that in the corresponding non-deuterated solvent (e.g., methanol, MeOH). researchgate.netchem-station.com For the solvolysis of this compound in methanol, the KSIE (kMeOH/kMeOD) was found to be 1.78. koreascience.krresearchgate.net This value is significant as it suggests that the solvent is not only acting as a nucleophile but also as a general-base catalyst, where a second solvent molecule assists in the removal of a proton in the rate-determining step. koreascience.krresearchgate.net
Activation Parameter Studies
The activation parameters, specifically the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further mechanistic insights. researchgate.netnih.govbeilstein-journals.org For the solvolysis of this compound, the entropy of activation was found to have small negative values in highly ionizing aqueous fluoroalcohols. koreascience.krresearchgate.net This is consistent with a degree of ionization in the rate-determining step. koreascience.krresearchgate.net In general, large negative entropies of activation are indicative of a bimolecular mechanism where two molecules come together to form the transition state, leading to a more ordered system. mdpi.com
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| 100% EtOH | 18.9 | -17.9 |
| 80% EtOH | 18.4 | -16.7 |
| 97% TFE | 18.6 | -8.1 |
Bimolecular Pathway Dominance in Solvolysis
The collective evidence from kinetic analyses, Grunwald-Winstein correlations, KSIE studies, and activation parameters strongly supports a dominant bimolecular pathway for the solvolysis of this compound. koreascience.krresearchgate.net The high sensitivity to solvent nucleophilicity (l = 1.61) and the KSIE value of 1.78 are particularly indicative of an addition-elimination mechanism where the solvent acts as both a nucleophile and a general-base catalyst. koreascience.krresearchgate.net This mechanism is consistent with the behavior of other alkyl chloroformates and suggests that the β-phenyl substituent does not fundamentally alter the reaction pathway from a bimolecular one. koreascience.krresearchgate.net
Nucleophilic Substitution Mechanisms Involving the Carbonochloridate Moiety
The reactivity of the carbonochloridate functional group in this compound is central to its chemistry. Nucleophilic substitution at the acyl carbon can proceed through several mechanisms, primarily the addition-elimination and the S_N2-like pathways. The operative mechanism is highly dependent on the substrate, nucleophile, and solvent conditions.
In the context of solvolysis, the mechanism of alkyl chloroformates is often analyzed using the extended Grunwald-Winstein equation:
log(k/k₀) = lN_T + mY_Cl
where k and k₀ are the solvolysis rate constants in a given solvent and in 80% ethanol, respectively, l is the sensitivity to solvent nucleophilicity (N_T), and m is the sensitivity to solvent ionizing power (Y_Cl).
For this compound, a study of its solvolysis at 40.0 °C in a variety of pure and binary solvents has provided significant insight into its reaction mechanism. researchgate.net The analysis of the solvolysis data using the Grunwald-Winstein equation yields l and m values that are crucial for mechanistic interpretation. These values are often compared to those of standard chloroformate esters that are known to react via specific pathways. For instance, phenyl chloroformate is known to solvolyze via a bimolecular addition-elimination pathway, while p-nitrobenzyl chloroformate also follows this mechanism. rsc.orglookchemmall.com In contrast, some alkyl chloroformates may exhibit a shift towards an ionization (S_N1-like) mechanism depending on the solvent. beilstein-journals.org
The solvolysis of this compound has been shown to proceed via a bimolecular pathway, likely an addition-elimination mechanism. researchgate.net This is supported by the kinetic solvent isotope effects (KSIEs) in methanol, where the values of k(MeOH)/k(MeOD) are approximately 1.78. Such a value suggests the involvement of a second methanol molecule acting as a general-base catalyst in the rate-determining step, which is characteristic of a bimolecular process. researchgate.net The entropies of activation in highly ionizing aqueous fluoroalcohols were found to be small and negative, which is also consistent with the ionization character of the rate-determining step in a bimolecular pathway. researchgate.net
Solvolysis Rate Constants of this compound at 40.0 °C
| Solvent | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|
| Methanol | 1.03 x 10⁻⁴ | researchgate.net |
| Ethanol | 2.55 x 10⁻⁵ | researchgate.net |
| 90% Ethanol | 1.53 x 10⁻⁴ | researchgate.net |
| 80% Ethanol | 3.35 x 10⁻⁴ | researchgate.net |
| 97% TFE | 1.95 x 10⁻⁴ | researchgate.net |
| 70% TFE | 1.01 x 10⁻³ | researchgate.net |
Fragmentation Pathways and Product Elucidation
While the primary reaction at the carbonochloridate moiety is nucleophilic substitution, fragmentation pathways can also occur, particularly under certain conditions such as those found in mass spectrometry or in highly ionizing, non-nucleophilic solvents. The fragmentation of chloroformate esters can lead to the formation of an alkyl chloride, carbon dioxide, and a carbocation derived from the alcohol portion.
For this compound, a potential fragmentation pathway during solvolysis could lead to the formation of 2-phenylethyl chloride. This would involve the departure of the chloride ion and the subsequent or concurrent loss of carbon dioxide, generating a 2-phenylethyl cation. This cation could then be trapped by a nucleophile or undergo rearrangement.
The solvolysis of other chloroformates, such as 2-adamantyl chloroformate, has been shown to yield both solvolysis products and the corresponding alkyl chloride, indicating that fragmentation and substitution pathways can be competitive. libretexts.org The ratio of these products is highly dependent on the solvent. For example, in highly ionizing and poorly nucleophilic solvents like 100% 2,2,2-trifluoroethanol (B45653) (TFE), the fragmentation product (2-adamantyl chloride) is significant. libretexts.org
While specific studies detailing the fragmentation products of this compound under various conditions are not extensively documented in the reviewed literature, the principles observed for other chloroformates suggest that in solvents that favor ionization but are poor nucleophiles, the formation of 2-phenylethyl chloride would be a plausible outcome.
Intramolecular Rearrangements and Cyclization Mechanisms
A key feature of the 2-phenylethyl system is its propensity to undergo intramolecular rearrangements involving the phenyl group. In solvolysis reactions of 2-phenylethyl derivatives, such as 2-phenylethyl p-toluenesulfonate, the phenyl group can act as an internal nucleophile, leading to the formation of a bridged intermediate known as a phenonium ion. researchgate.netcdnsciencepub.com
The involvement of a phenonium ion intermediate has been unequivocally demonstrated through isotope labeling studies. For instance, the solvolysis of 2-phenylethyl-1-¹⁴C p-toluenesulfonate in various solvents like formic acid and acetic acid results in scrambling of the ¹⁴C label between the C-1 and C-2 positions of the product. researchgate.netcdnsciencepub.com This scrambling is a direct consequence of the symmetrical nature of the phenonium ion intermediate.
The extent of this rearrangement is highly dependent on the solvent. In highly nucleophilic solvents like ethanol, the direct S_N2 displacement by the solvent is favored, and rearrangement is minimal (e.g., 0.3%). researchgate.netcdnsciencepub.com However, in less nucleophilic and more ionizing solvents like formic acid, the anchimerically assisted pathway (phenyl participation) dominates, leading to significant rearrangement (up to 45%). researchgate.netcdnsciencepub.com
Rearrangement in the Solvolysis of 2-Phenylethyl-1-¹⁴C p-toluenesulfonate
| Solvent | Rearrangement (%) | Reference |
|---|---|---|
| Ethanol | 0.3 | researchgate.netcdnsciencepub.com |
| Acetic Acid | 5.5 | researchgate.netcdnsciencepub.com |
| 90% Formic Acid | 40 | researchgate.netcdnsciencepub.com |
| Anhydrous Formic Acid | 45 | researchgate.netcdnsciencepub.com |
While these studies were conducted on the tosylate, the principles are directly applicable to the solvolysis of this compound. The formation of a carbocationic intermediate, even a transient one, at the benzylic position would be susceptible to this type of phenyl participation, leading to rearranged products.
Furthermore, intramolecular cyclization reactions are also a possibility for derivatives of 2-phenylethanol. For example, 2-phenylethyl isocyanates have been shown to undergo intramolecular cyclization to form isoquinolones under the influence of Lewis acids. Although a different functional group, this highlights the potential for the 2-phenylethyl scaffold to participate in cyclization reactions.
Applications of 2 Phenylethyl Carbonochloridate in Advanced Organic Synthesis
Role as a Protecting Group in Amine and Alcohol Chemistry
The primary function of 2-phenylethyl carbonochloridate (B8618190) in synthetic chemistry is to serve as a precursor to the 2-phenylethyloxycarbonyl (hZ) group, a protective moiety for amines and, to a lesser extent, alcohols. This protection strategy is crucial in multi-step syntheses where specific functional groups must be temporarily deactivated to prevent unwanted side reactions.
Application in Peptide Synthesis and Solid-Phase Methodologies
The properties of the hZ group make it suitable for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. bachem.comvapourtec.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. bachem.compeptide.com
The process involves the repeated cycling of N-terminal deprotection and coupling of the next N-terminally protected amino acid. peptide.com 2-Phenylethyl carbonochloridate can be used to prepare hZ-protected amino acids, which can then be incorporated into a peptide sequence. The hZ group would typically be used to protect the α-amino group of an amino acid for solution-phase synthesis or, more commonly, to protect the side-chain functionality of amino acids like lysine (B10760008) or ornithine in an Fmoc-based SPPS strategy. nih.gov
Derivatization Reactions for Analytical and Synthetic Purposes
Beyond its role in protection, this compound is a valuable reagent for the derivatization of molecules. These reactions can be used to modify the properties of a compound for analytical detection or to create new chemical entities with distinct biological or chemical properties.
Carbamate (B1207046) Formation
The fundamental reaction of this compound is the formation of carbamates upon reaction with primary or secondary amines. thermofisher.com This reaction is not only used for introducing protecting groups but also for synthesizing a wide array of carbamate-containing molecules. Carbamates are a stable functional group found in numerous pharmaceuticals and agrochemicals.
The synthesis involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonochloridate, with the subsequent loss of a chloride ion. nih.gov This reaction is general and can be applied to a diverse range of amine-containing substrates. For instance, a computational study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate highlights the general principles of carbamate synthesis from a chloroformate and an amino alcohol, a reaction analogous to one that would involve this compound. ias.ac.in
Reaction with Nitrogen-Containing Heterocycles (e.g., Azetidines, imidazoles, selenazoles)
This compound can react with various nitrogen-containing heterocyclic compounds, leading to N-acylated products or, in some cases, ring-opened derivatives.
Azetidines : The reaction of azetidines with alkyl chloroformates is known to proceed under mild conditions. nih.gov This reaction can result in two possible outcomes: N-acylation to form the 1-azetidinecarboxylate, or a nucleophilic ring-opening to yield a highly functionalized γ-chloroamine. nih.govresearchgate.net The specific outcome is dependent on the substitution pattern of the azetidine (B1206935) and the reaction conditions. This provides a synthetic route to valuable γ-amino alcohol derivatives or other functionalized acyclic amines.
Imidazoles : Imidazoles readily react with chloroformates like this compound. The reaction occurs at one of the ring nitrogens to form a 1-alkoxycarbonylimidazole derivative. ias.ac.in These resulting compounds can be stable entities themselves or serve as activated intermediates for further transformations. For example, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives including carbamates have been synthesized and evaluated for biological activity. nih.gov
Selenazoles : Heterocycles such as 2-amino-1,3-selenazoles possess a reactive exocyclic amino group. This amino group is expected to react with this compound in a standard acylation reaction to form the corresponding N-(1,3-selenazol-2-yl)carbamate. The synthesis of various 2-amino-1,3-selenazole derivatives and their subsequent reactions have been reported, indicating the nucleophilicity of the 2-amino group. nih.govmdpi.com This derivatization can be used to synthesize new compounds for biological screening, as selenazole derivatives are known to exhibit a range of biological activities. nih.gov
Computational Chemistry Approaches to 2 Phenylethyl Carbonochloridate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex chemical reaction pathways. rsc.org By calculating the potential energy surface, DFT can map the entire course of a reaction, identifying the most plausible mechanisms.
For chloroformates, two primary reaction pathways are of interest: thermal decomposition and nucleophilic substitution. DFT calculations on benzyl (B1604629) chloroformate, a close structural analog of 2-phenylethyl carbonochloridate (B8618190), have been instrumental in understanding its gas-phase elimination reaction. These studies show the reaction proceeds via a concerted, unimolecular mechanism through a four-membered cyclic transition state to yield benzyl chloride and carbon dioxide. researchgate.net The changes in geometric parameters and orbital analysis along the reaction coordinate confirm that the rate-determining step is the cleavage of the C-Cl bond. researchgate.net
In reactions with nucleophiles, such as amines, DFT is used to model the step-wise mechanism. Studies on similar compounds like methyl and ethyl chloroformate show the reaction typically proceeds through the formation of a tetrahedral intermediate. rsc.orgnii.ac.jp For instance, the pyridine-N-oxide catalyzed reaction of methyl chloroformate involves the initial nucleophilic attack of the catalyst on the chloroformate to form an O-acyloxypyridinium cation intermediate, which then reacts with the primary nucleophile. rsc.org DFT calculations can trace the energy profile of this entire acyl transfer process, confirming the roles of intermediates and catalysts. rsc.org
Molecular Modeling of Reactant, Intermediate, and Product Structures
A fundamental application of computational chemistry is the accurate modeling of the three-dimensional structures of all species involved in a chemical reaction. Using DFT, the geometries of reactants, intermediates, transition states, and products can be optimized to find their lowest energy conformations.
In the computational study of the gas-phase elimination of benzyl chloroformate, the structures of the reactant, the key four-membered cyclic transition state (TS), and the final products (benzyl chloride and CO₂) were fully optimized. researchgate.net This modeling provides precise data on bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule as it traverses the reaction pathway. The transition state structure is particularly insightful, as its geometry reveals the nature of the bond-breaking and bond-forming processes occurring simultaneously.
Below is a table of selected calculated geometric parameters for the transition state of the analogous benzyl chloroformate decomposition, illustrating the stretched bonds involved in the elimination process.
| Parameter | Description | Calculated Value (Å or °) |
|---|---|---|
| C-Cl Bond Length | The bond being broken between the carbonyl carbon and chlorine. | 2.463 Å |
| O-C (benzyl) Bond Length | The ester oxygen to benzylic carbon bond being cleaved. | 1.611 Å |
| C-Cl (benzyl) Bond Length | The new bond forming between the benzylic carbon and chlorine. | 2.298 Å |
| O-C-O Angle | The angle within the forming CO₂ molecule. | 128.5 ° |
Note: Data is for the analogous benzyl chloroformate decomposition calculated at the B3LYP/6-311+G(2df,p) level of theory. researchgate.net
Energetic Feasibility Assessments of Transformation Pathways
Computational methods are essential for assessing the energetic feasibility of proposed reaction mechanisms by calculating key thermodynamic and kinetic parameters. The primary outputs are the reaction enthalpy (ΔH), which indicates whether a reaction is exothermic or endothermic, and the activation energy (Ea), which determines the reaction rate.
In cases with multiple competing pathways, such as the reaction of a chloroformate with an amine, DFT can be used to calculate the activation barriers for each path. rsc.org The pathway with the lowest activation energy is typically the dominant one. For example, in catalyzed reactions, calculations can quantify the extent to which the catalyst lowers the activation barrier compared to the uncatalyzed reaction. rsc.org
The table below presents calculated energetic data for the decomposition of benzyl chloroformate, providing a quantitative assessment of its thermal stability.
| Parameter | Description | Calculated Value (kcal/mol) |
|---|---|---|
| Activation Energy (Ea) | The energy barrier for the gas-phase elimination reaction. | 42.5 |
| Reaction Enthalpy (ΔH) | The overall energy change of the decomposition reaction. | -11.2 |
Note: Energetic data corresponds to the gas-phase elimination of the analogous benzyl chloroformate, calculated using the G4MP2 composite method. researchgate.net
Vibrational Frequency Analyses for Intermediate Confirmation
After a geometry optimization calculation, a vibrational frequency analysis is performed to characterize the nature of the stationary point found on the potential energy surface. This analysis is crucial for confirming that a modeled structure represents a stable molecule or a true transition state.
For a structure to be a true energy minimum, such as a reactant, intermediate, or product, all calculated vibrational frequencies must be real (i.e., positive numbers). smu.edu These frequencies correspond to the actual vibrations of the molecule, such as bond stretching and bending. smu.edu In contrast, a first-order saddle point, which corresponds to a transition state, is characterized by having exactly one imaginary frequency. smu.eduresearchgate.net This single imaginary frequency represents the motion along the reaction coordinate, confirming that the structure is indeed the peak of the energy barrier connecting reactants and products. smu.edu
In computational studies of chloroformate reactivity, vibrational analyses are routinely used to validate the optimized structures. For the benzyl chloroformate decomposition, this analysis confirms that the reactant and products are energy minima and that the identified four-membered ring structure is a true transition state. researchgate.net Similarly, for reactions involving nucleophilic attack, frequency calculations verify the stability of any proposed tetrahedral intermediates.
Spectroscopic Parameter Prediction and Validation (e.g., NMR chemical shifts for related compounds)
Computational chemistry can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most valuable for structure elucidation. nih.govrsc.org The standard method involves using the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. nih.govnyu.edu This technique calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.
The prediction process involves several steps:
Optimization of the molecule's three-dimensional structure using a reliable DFT method.
Calculation of NMR shielding tensors for the optimized geometry. nih.gov
Conversion of the calculated absolute shielding values (σ) into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
While no specific computational NMR studies on 2-phenylethyl carbonochloridate are available, this methodology is routinely applied to its potential reaction products, such as the corresponding carbamates formed upon reaction with an amine. Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a powerful tool for confirming the structure of reaction products. Modern DFT methods, sometimes combined with machine learning, can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm. nyu.edunih.gov
The following table illustrates a hypothetical comparison between DFT-predicted and experimental chemical shifts for a carbamate (B1207046) product, demonstrating how this technique is used for structural validation.
| Atom Type | Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | Carbamate | 156.5 | 155.8 |
| Alkoxy (-CH₂-) | Ethyl chain, adjacent to O | 68.2 | 67.5 |
| Alkyl (-CH₂-) | Ethyl chain, adjacent to Ph | 36.1 | 35.7 |
| Aromatic (C-ipso) | Phenyl ring | 138.0 | 137.4 |
Note: The data presented is illustrative for a generic N-substituted 2-phenylethyl carbamate and demonstrates the typical accuracy of DFT-based NMR predictions. nih.govnih.govcomporgchem.com
Analytical Methodologies for Reaction Monitoring and Product Characterization
Spectroscopic Techniques in Mechanistic Studies (e.g., NMR for intermediate identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the in-situ analysis of reaction mechanisms involving chloroformate esters. nih.goved.ac.uk By allowing for non-destructive and quantitative monitoring of a reaction mixture over time, NMR provides detailed structural information on reactants, intermediates, and products. nih.govosf.io
For reactions involving 2-phenylethyl carbonochloridate (B8618190), such as solvolysis or nucleophilic substitution, the mechanism is often analogous to that of other chloroformates like phenyl or propargyl chloroformate. nih.gov These reactions typically proceed through a stepwise association-dissociation (AN + DN) pathway, which involves the formation of a transient tetrahedral intermediate. nih.gov The identification and characterization of such an intermediate are primary goals of mechanistic studies.
Key NMR Techniques in Mechanistic Elucidation:
¹H and ¹³C NMR: One-dimensional NMR is used for monitoring the concentration changes of the starting material and the appearance of products. For 2-phenylethyl carbonochloridate, the methylene (B1212753) protons (O-CH₂-CH₂-Ph) and the aromatic protons would show characteristic shifts. Upon reaction, the appearance of new signals corresponding to the product, for instance, an ether or urethane, can be tracked. The carbonyl carbon (C=O) in the ¹³C NMR spectrum is particularly diagnostic and would show a significant shift upon conversion from the chloroformate to the tetrahedral intermediate and then to the final product. libretexts.org
2D NMR Spectroscopy: Techniques such as H-H COSY, HSQC, and HMBC are vital for confirming the structure of unexpected products or intermediates. In a complex reaction mixture, these experiments help to establish connectivity between protons and carbons, which is crucial for unambiguous structure assignment. osf.io
Flow NMR and In-situ Monitoring: Modern NMR techniques allow for reactions to be monitored directly within the spectrometer. A flow reactor setup can be passed through the NMR bore, allowing spectra to be acquired at different points along the reactor, which correspond to different reaction times. osf.io This method is powerful for studying reaction kinetics and observing short-lived species that might be missed by conventional sampling.
While a dedicated NMR mechanistic study on this compound is not extensively documented in publicly available literature, the principles derived from studies of related chloroformates provide a clear framework for how such an investigation would be conducted. nih.govnih.gov The primary challenge lies in the reactive and potentially unstable nature of the intermediates, requiring careful experimental design and rapid acquisition techniques.
Chromatographic-Mass Spectrometric Analyses of Reaction Products (e.g., EI-GC-MS, HR-LC-MS for 2-phenylethyl chloride)
Chromatography coupled with mass spectrometry is essential for the separation and identification of products from reactions involving this compound, especially in complex matrices. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and polarity of the analytes.
In derivatization reactions where a phenethyl group is cleaved, 2-phenylethyl chloride can be formed as a significant byproduct. The analysis of this and other products is often accomplished using a combination of Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) and High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS). rsc.org These two techniques offer complementary information crucial for a complete characterization of the reaction outcome. rsc.org
EI-GC-MS for Volatile Byproducts: EI-GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-phenylethyl chloride. rsc.org The electron impact ionization source creates predictable and reproducible fragmentation patterns that are useful for library matching and structural confirmation. For 2-phenylethyl chloride, a characteristic fragment ion is the tropylium (B1234903) cation (m/z = 91), which arises from the cleavage of the C-C bond alpha to the benzene (B151609) ring. However, the detection of 2-phenylethyl chloride by EI-GC-MS can be challenging at very low concentrations, and the resulting mass spectrum may contain impurities from the matrix. rsc.org
HR-LC-MS for Primary Products: HR-LC-MS, especially with an electrospray ionization (ESI) source, is the preferred method for analyzing larger, less volatile, and more polar products, such as the main derivatized molecule. This technique offers superior sensitivity and detection limits, often orders of magnitude better than EI-GC-MS for these types of compounds. rsc.org The high-resolution capability allows for the determination of the elemental composition of the product from its accurate mass, which is a powerful tool for identifying unknown products formed in the reaction. rsc.org
A study involving the reaction of certain synthetic opioids with a chloroformate reagent demonstrated the importance of using both methods. While HR-LC-MS was superior for detecting the primary, high-molecular-weight products, EI-GC-MS was essential for detecting the 2-phenylethyl chloride byproduct, which was crucial for the retrospective identification of the original reactant. rsc.org
Below is a comparative table summarizing the applications of these techniques in the analysis of products from a reaction involving a phenethyl-containing moiety.
| Analytical Technique | Target Analyte Type | Ionization Method | Key Advantages | Limitations | Citation |
| EI-GC-MS | Volatile, thermally stable byproducts (e.g., 2-phenylethyl chloride) | Electron Impact (EI) | - Provides characteristic, reproducible fragmentation patterns.- Crucial for identifying small, volatile byproducts. | - Lower sensitivity for high-molecular-weight compounds.- Detection can be difficult at trace concentrations. | rsc.org |
| HR-LC-MS | High-molecular-weight, polar primary products | Electrospray Ionization (ESI) | - High sensitivity and very low limits of quantitation (LOQ).- Accurate mass measurement allows for elemental composition determination. | - May not be suitable for detecting small, non-polar, volatile byproducts like 2-phenylethyl chloride. | rsc.org |
Future Research Trajectories and Emerging Applications
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in 2-Phenylethyl Carbonochloridate (B8618190) Chemistry
The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 2-phenylethyl carbonochloridate. Current research is geared towards the discovery of catalysts that can offer superior selectivity and efficiency in reactions involving this compound. A significant area of investigation is the use of transition metal catalysts, such as palladium complexes, to facilitate reactions like carbamate (B1207046) formation.
For instance, computational studies on analogous chloroformates have shed light on the mechanistic pathways of palladium-catalyzed reactions. These studies reveal that a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can play a crucial role in overcoming the energy barriers associated with key reaction steps, thereby enabling efficient synthesis. nih.gov The proposed mechanisms often involve ligand dissociation, the formation of intermediate complexes, and subsequent transformations that lead to the final product. nih.govmdpi.com Understanding these pathways at a molecular level is instrumental in designing more effective and sustainable catalytic systems. nih.gov Future research in this domain will likely focus on modifying catalyst ligands or exploring alternative metal-based catalysts to further enhance reaction efficiency and selectivity for this compound transformations. mdpi.com
| Catalyst System | Reaction Type | Potential Advantages |
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Carbamate Synthesis | Overcomes energetic barriers, stabilizes intermediates. nih.govmdpi.com |
| Modified Ligand Systems | Various | Enhanced efficiency and selectivity. mdpi.com |
| Alternative Metal-Based Catalysts | Various | Improved performance and sustainability. mdpi.com |
Exploration of New Protecting Group Chemistries Derived from this compound Scaffolds
In multi-step organic synthesis, protecting groups are essential for selectively masking reactive functional groups. wikipedia.orgorganic-chemistry.org Chloroformates, the chemical class to which this compound belongs, are well-established reagents for introducing protecting groups for amines, forming carbamates. organic-chemistry.orgwikipedia.orgchemistrytalk.org The resulting carbamate is significantly less nucleophilic than the original amine, thus protecting it from undesired reactions. organic-chemistry.org
The 2-phenylethyl moiety in this compound offers unique properties that can be exploited in the design of novel protecting groups. Research is focused on developing protecting groups based on this scaffold that can be introduced and removed under specific and mild conditions, a critical aspect for the synthesis of complex molecules. organic-chemistry.org The stability of the protecting group throughout various reaction steps and the ease of its selective removal are key considerations. organic-chemistry.org The development of orthogonal protecting group strategies, where multiple protecting groups can be selectively removed in the presence of others, is a particularly promising area of investigation. organic-chemistry.org
| Protecting Group Precursor | Functional Group Protected | Resulting Protected Group | Key Features |
| This compound | Amine (R-NH₂) | 2-Phenylethoxycarbonyl (Peoc) carbamate | Potential for specific cleavage conditions |
| Benzyl (B1604629) chloroformate | Amine (R-NH₂) | Carboxybenzyl (Cbz) carbamate | Well-established, removed by hydrogenolysis |
| Fluorenylmethyloxycarbonyl chloride | Amine (R-NH₂) | Fluorenylmethyloxycarbonyl (Fmoc) carbamate | Base-labile, common in peptide synthesis |
Advanced Computational Studies for Predictive Reaction Design in Carbonochloridate Transformations
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. globethesis.comcam.ac.ukcam.ac.uk For transformations involving this compound, advanced computational methods like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, transition states, and energy profiles. mdpi.com
| Computational Method | Information Gained | Application in Reaction Design |
| Density Functional Theory (DFT) | Reaction pathways, transition states, activation energies. mdpi.com | Predicting feasibility, identifying key intermediates, optimizing catalysts. nih.govmdpi.com |
| Molecular Modeling | Conformations of reactants and products. mdpi.com | Understanding steric and electronic effects. |
Integration in Multicomponent Reactions and Automated Synthesis Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgmdpi.comresearchgate.net The reactivity of the carbonochloridate group in this compound makes it a promising candidate for the design of novel MCRs. Its ability to react with nucleophiles like amines and alcohols could be harnessed to create complex molecular scaffolds in a single synthetic operation. wikipedia.org
Furthermore, the integration of this compound into automated synthesis platforms represents a significant step towards the rapid and efficient production of chemical libraries for drug discovery and materials science. chemrxiv.orgnih.govsciforum.netrsc.orgwiley.com Automated synthesis allows for the systematic variation of building blocks, leading to the generation of diverse compound collections with minimal manual intervention. The well-defined reactivity of this compound makes it suitable for use in such automated systems, where reliable and high-yielding reactions are essential.
| Methodology | Key Advantage | Potential Role of this compound |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and product diversity. beilstein-journals.org | As a key building block for the rapid synthesis of complex molecules. |
| Automated Synthesis | High-throughput synthesis of compound libraries. chemrxiv.orgrsc.org | As a reliable reagent for automated derivatization and scaffold construction. |
Q & A
Q. What are the recommended laboratory synthesis routes for 2-phenylethyl carbonochloridate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting 2-phenylethanol with phosgene or thionyl chloride under anhydrous conditions. A stepwise protocol includes:
- Step 1 : Equip a reaction vessel with a dry inert gas (N₂/Ar) atmosphere.
- Step 2 : Slowly add phosgene (or alternative chlorinating agent) to 2-phenylethanol in a solvent like dichloromethane at 0–5°C.
- Step 3 : Monitor reaction progress via TLC or FTIR for carbonyl chloride peak (~1800 cm⁻¹).
- Purity Validation : Use NMR (¹H/¹³C) to confirm absence of alcohol/water peaks; quantify residual solvents via GC-MS. Reference experimental reproducibility guidelines .
Q. How should researchers handle the moisture-sensitive nature of this compound during storage?
- Methodological Answer : Store under inert gas in flame-sealed ampoules or Schlenk flasks with molecular sieves (3Å). Conduct regular Karl Fischer titration to measure moisture content (<50 ppm). For short-term use, maintain a glovebox with O₂/H₂O levels <1 ppm .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm C=O stretch (~1770–1810 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹).
- NMR : ¹H NMR should show phenyl protons (δ 7.2–7.4 ppm) and ethylenic protons (δ 4.3–4.5 ppm for CH₂O).
- Elemental Analysis : Match calculated vs. observed C, H, Cl percentages (±0.3% tolerance).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺. Detailed protocols are outlined in chemistry author guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?
- Methodological Answer : Design a fractional factorial experiment testing solvents (e.g., DCM, THF, toluene), temperatures (0–25°C), and molar ratios (1:1 to 1:3 alcohol:chlorinating agent). Use Aspen Plus or similar software to model V–L equilibria and predict side-product formation. Validate with HPLC to quantify yield vs. byproducts (e.g., diaryl carbonates). Reference reactive distillation optimization frameworks .
Q. What strategies resolve contradictions in literature-reported stability data for this compound?
- Methodological Answer :
- Data Triangulation : Compare degradation studies across peer-reviewed journals, patents, and regulatory databases (e.g., EPA’s ECOTOX, TSCA Inventory ).
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with LC-MS monitoring to identify decomposition pathways.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in reported half-lives, accounting for experimental conditions (e.g., purity of starting materials).
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Software like Gaussian or ORCA can model transition states for hydrolysis or nucleophilic substitution. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy). Cross-reference with PubChem or SciFinder datasets for analogous compounds .
Data Presentation & Reproducibility
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed Experimental Sections : Include exact molar ratios, solvent batch numbers, and equipment calibration dates.
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and instrument parameters (e.g., HPLC column type).
- Negative Results : Report failed attempts (e.g., solvent incompatibilities) to guide future work. Follow Beilstein Journal guidelines for supplementary data .
Q. How should researchers address discrepancies between theoretical and observed yields in scaled-up syntheses?
- Methodological Answer : Perform mass balance analysis to trace unaccounted products. Use techniques like headspace GC to detect volatile byproducts. Apply Taguchi methods to identify critical process parameters (e.g., stirring rate, cooling efficiency). Reference EPA’s literature categorization strategies for isolating confounding variables .
Literature & Ethics
What frameworks help formulate rigorous research questions about this compound’s applications?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
Q. How to conduct a systematic review of this compound’s safety profile?
- Methodological Answer :
- Search Strategy : Use Web of Science and SciFinder with terms like "this compound + toxicity + hydrolysis." Exclude non-peer-reviewed sources per EPA guidelines .
- Risk of Bias Assessment : Apply CHEMical Risk Assessment Tool (CHEMRAT) to evaluate study quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
